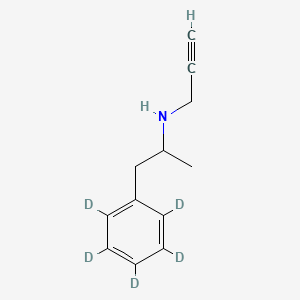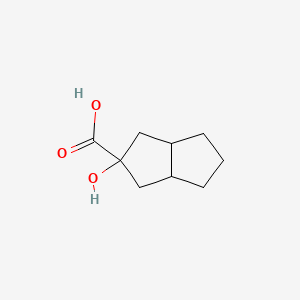
(2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride is a synthetic compound known for its inhibitory properties on various enzymes, particularly glycogen phosphorylase and α-glucosidases . This compound is a derivative of 1,4-dideoxy-1,4-imino-D-arabinitol and is used in various scientific research applications due to its unique chemical structure and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride involves the preparation of polyhydroxylated pyrrolidines. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Selective reduction of the compound can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides and other electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
(2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride has diverse applications in scientific research, including:
Wirkmechanismus
(2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride exerts its effects by inhibiting key enzymes involved in glycogen metabolism. It binds to the active site of glycogen phosphorylase and α-glucosidases, preventing the breakdown of glycogen and the hydrolysis of glycosidic bonds . This inhibition is achieved through the compound’s ability to mimic the transition state of the enzyme-substrate complex, thereby blocking the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isofagomine: Another iminosugar known for its glycosidase inhibitory properties.
N-(2-hydroxyethyl)-1-deoxynojirimycin: Marketed as Glyset, used for treating type 2 diabetes.
N-butyl-1-deoxynojirimycin: Marketed as Zavesca, used for treating Gaucher disease.
1-deoxygalactonojirimycin: Marketed as Galafold, used for treating Fabry disease.
Uniqueness
(2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride is unique due to its specific inhibitory action on glycogen phosphorylase and α-glucosidases, making it a valuable tool in studying glycogen metabolism and developing treatments for related disorders . Its ability to selectively inhibit these enzymes with high potency sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
100991-91-1 |
|---|---|
Molekularformel |
C5H12ClNO3 |
Molekulargewicht |
169.605 |
IUPAC-Name |
(2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4-,5-;/m0./s1 |
InChI-Schlüssel |
PZGVJCJRMKIVLJ-SHLRHQAISA-N |
SMILES |
C1C(C(C(N1)CO)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B563938.png)

![(2S)-3-[(1E,5E)-trideca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B563942.png)






![5-{(Z)-[4-(Carbamimidoylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B563956.png)
![2,2-dichloro-N-[(1R)-3-chloro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B563961.png)
